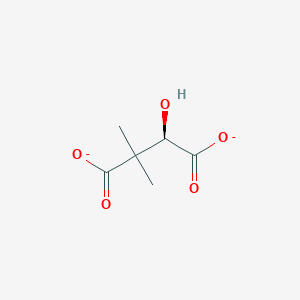

(R)-3,3-Dimethylmalate

Description

Overview of Chiral Dicarboxylic Acids in Biological Systems

Chiral dicarboxylic acids are ubiquitous in nature and play fundamental roles in a myriad of biological processes. ijacskros.com Chirality, the property of a molecule being non-superimposable on its mirror image, is a key feature of many biological molecules, including amino acids, sugars, and nucleic acids. pressbooks.pub This stereospecificity is critical for molecular recognition, where enzymes and receptors can distinguish between different stereoisomers of a substrate or ligand. pressbooks.pub

Dicarboxylic acids, characterized by the presence of two carboxylic acid functional groups, are central to cellular metabolism. ijacskros.com They serve as intermediates in the citric acid cycle (Krebs cycle), a key energy-producing pathway. wikipedia.org The chirality of these molecules is often crucial for their specific enzymatic transformations. The precise three-dimensional arrangement of atoms in a chiral dicarboxylic acid determines its ability to bind to the active site of an enzyme and undergo a specific chemical reaction. pressbooks.pub The development of synthetic receptors for the recognition of chiral carboxylates is an active area of research, with applications in asymmetric catalysis and drug discovery. mdpi.comnih.gov

Significance of Malate (B86768) Derivatives in Biochemistry and Organic Synthesis

Malate, a dicarboxylic acid, is a well-known intermediate in the citric acid cycle. wikipedia.orgnih.gov Its derivatives, which include esters and substituted forms, are of considerable importance in both biochemistry and organic synthesis. In biological systems, malate and its derivatives are involved in processes such as C4 carbon fixation in plants and as a source of reducing power (NADH). wikipedia.org The interconversion of malate and other metabolites is tightly regulated by enzymes like malate dehydrogenase. acs.org

In the realm of organic synthesis, malate derivatives serve as versatile chiral building blocks. researchgate.net The presence of multiple functional groups—two carboxylic acids and a hydroxyl group—allows for a wide range of chemical modifications. vulcanchem.com This makes them valuable starting materials for the asymmetric synthesis of complex natural products and pharmaceuticals. researchgate.netlookchem.com For instance, dimethyl malate can be used to synthesize cyclic sulfolanes with potential as HIV-1 protease inhibitors. lookchem.com The stereochemistry of malate derivatives is crucial in these syntheses, as it dictates the stereochemical outcome of the final product. ethz.ch

Historical Context of (R)-3,3-Dimethylmalate Research

The study of this compound is closely linked to research on the biosynthesis of pantothenate (Vitamin B5) and coenzyme A. wikipedia.orgresearchgate.net Early investigations in the mid-20th century focused on elucidating the metabolic pathways in bacteria. A key discovery was the identification of dimethylmalate dehydrogenase, an enzyme that catalyzes the conversion of this compound to 3-methyl-2-oxobutanoate (B1236294). wikipedia.orgqmul.ac.uk This reaction is a crucial step in the degradation of pantothenic acid. wikipedia.org

Further research has revealed the role of this compound in other metabolic contexts. For example, it is an intermediate in the nicotinate (B505614) (niacin) catabolism pathway in certain bacteria. pnas.orgnih.gov More recently, interest in this compound has expanded to the field of metabolic engineering and synthetic biology. Researchers are exploring its potential use in the biosynthesis of valuable chemicals like isoprene (B109036). google.com The enzymatic pathways involving this compound continue to be a subject of study, with ongoing efforts to characterize the structure and function of the enzymes involved. rcsb.org

Chemical and Physical Properties of this compound

This compound is the conjugate base of (R)-3,3-dimethylmalic acid. nih.govnih.gov Its chemical properties are defined by its structure as a dicarboxylate anion with a hydroxyl group. nih.gov

| Property | Value |

| IUPAC Name | (3R)-3-hydroxy-2,2-dimethylbutanedioate |

| Molecular Formula | C₆H₈O₅²⁻ |

| Molecular Weight | 160.12 g/mol |

| Parent Compound | (R)-3,3-dimethylmalic acid |

| Data sourced from PubChem. nih.gov |

Enzymatic Reactions Involving this compound

This compound is a substrate for several key enzymatic reactions, primarily in bacterial metabolic pathways.

| Enzyme | EC Number | Reaction | Pathway |

| Dimethylmalate dehydrogenase | 1.1.1.84 | This compound + NAD⁺ ⇌ 3-methyl-2-oxobutanoate + CO₂ + NADH | Pantothenate and Coenzyme A biosynthesis |

| (R)-dehydropantoate dehydrogenase | 1.2.1.33 | (R)-4-dehydropantoate + NAD⁺ + H₂O ⇌ this compound + NADH + 2 H⁺ | Pantothenate and Coenzyme A biosynthesis |

| Data sourced from IUBMB Nomenclature and KEGG. wikipedia.orgqmul.ac.ukgenome.jpqmul.ac.ukgenome.jp |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O5-2 |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

(3R)-3-hydroxy-2,2-dimethylbutanedioate |

InChI |

InChI=1S/C6H10O5/c1-6(2,5(10)11)3(7)4(8)9/h3,7H,1-2H3,(H,8,9)(H,10,11)/p-2/t3-/m0/s1 |

InChI Key |

KSAIICDEQGEQBK-VKHMYHEASA-L |

Isomeric SMILES |

CC(C)([C@H](C(=O)[O-])O)C(=O)[O-] |

Canonical SMILES |

CC(C)(C(C(=O)[O-])O)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving R 3,3 Dimethylmalate

Central Role in Pantothenic Acid Degradation Pathways

(R)-3,3-Dimethylmalate is a crucial intermediate in the metabolic breakdown of pantothenic acid (Vitamin B5). This degradation pathway is particularly well-characterized in certain bacterial species.

Identification of Key Enzymatic Steps in Bacterial Systems (e.g., Ochrobactrum anthropi)

In bacteria such as Ochrobactrum anthropi, the degradation of pantothenic acid involves a series of enzymatic reactions. acs.org A key step in this pathway is the conversion of (R)-4-dehydropantoate to this compound. This reaction is catalyzed by the enzyme (R)-dehydropantoate dehydrogenase (EC 1.2.1.33). enzyme-database.orgwikipedia.org This enzyme utilizes NAD+ as a cofactor to oxidize the aldehyde group of (R)-4-dehydropantoate, forming a carboxyl group and yielding this compound. enzyme-database.orgwikipedia.orgqmul.ac.uk

Another critical enzyme in this pathway is dimethylmalate dehydrogenase (EC 1.1.1.84). wikipedia.orgqmul.ac.uk This enzyme catalyzes the oxidative decarboxylation of this compound to produce 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate), carbon dioxide, and NADH. wikipedia.orgqmul.ac.ukgenome.jp This reaction is a vital link in the complete breakdown of the pantoate moiety of pantothenic acid.

| Enzyme | EC Number | Reaction |

| (R)-dehydropantoate dehydrogenase | 1.2.1.33 | (R)-4-dehydropantoate + NAD+ + H₂O → this compound + NADH + 2 H+ |

| Dimethylmalate dehydrogenase | 1.1.1.84 | This compound + NAD+ → 3-methyl-2-oxobutanoate + CO₂ + NADH |

Precursor and Product Relationships in Biodegradation Cascades (e.g., from aldopentoate to α-ketoisovalerate)

The degradation of pantothenic acid follows a cascade of reactions where this compound serves as a central intermediate. The pathway begins with the hydrolysis of pantothenic acid to (R)-pantoate and β-alanine. acs.orgacs.org (R)-pantoate is then oxidized to aldopantoate, which is subsequently converted to this compound. acs.org Finally, this compound is converted to α-ketoisovalerate. acs.orgwikipedia.org This series of reactions effectively breaks down the vitamin into smaller, metabolically accessible molecules. acs.orgacs.org The end product, α-ketoisovalerate, can then enter other metabolic pathways, such as the biosynthesis of branched-chain amino acids like valine. acs.org

Genetic and Genomic Analysis of Associated Pathway Genes

Genomic studies have been instrumental in identifying the genes encoding the enzymes involved in pantothenic acid degradation in bacteria like Ochrobactrum anthropi. acs.org A "genomic enzymology" approach has allowed for the identification of the genes responsible for this pathway. acs.orgacs.org Interestingly, these genes are often not located together in a single cluster or operon within the bacterial genome. acs.org The genes for the four key enzymes in the pathway have been identified and the function of their recombinant protein products confirmed through in vitro assays. acs.org This discovery highlights the power of combining genomic data with biochemical analysis to elucidate complex metabolic pathways. acs.org

Involvement in De Novo Metabolic Pathways

Beyond its role in degradation, this compound is also a target for metabolic engineers seeking to create novel biosynthetic pathways for valuable chemicals.

Exploration of Engineered Isoprene (B109036) Biosynthesis Pathways via 3,3-Dimethylmalate

Isoprene, a key platform chemical, is naturally produced through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways. nih.gov However, researchers are exploring alternative, de novo pathways for isoprene biosynthesis that utilize this compound as an intermediate. google.com One proposed pathway involves the reverse reaction of dimethylmalate dehydrogenase, where α-ketoisovalerate and CO2 are converted to this compound. google.com This engineered pathway aims to improve the theoretical yield of isoprene from glucose. google.com

Metabolic Dysregulation and Systemic Metabolite Profiling

Emerging research has begun to shed light on the implications of altered this compound levels in different biological systems, hinting at its potential role as a biomarker or a participant in metabolic reprogramming.

While direct enzymatic links between this compound and the core reactions of the TCA cycle are not extensively documented, its metabolic neighborhood suggests a functional relationship. The TCA cycle is a central hub for cellular energy production and provides precursors for biosynthesis. The metabolism of this compound is closely associated with pathways that feed into or draw from the TCA cycle. For instance, the enzymatic conversion of this compound to 3-methyl-2-oxobutanoate connects its metabolism to branched-chain amino acid metabolism, which in turn has strong ties to the TCA cycle through the provision of anaplerotic substrates.

Comparative metabolomics, a powerful approach to identify and quantify the small-molecule complement of a biological system, has provided snapshots of this compound's behavior under different conditions. These studies offer valuable clues about its physiological and pathological relevance.

One notable area of investigation involves the impact of environmental exposures on the human metabolome. A study comparing the plasma metabolomes of e-cigarette users, traditional cigarette smokers, and non-smokers revealed significant alterations in a stereoisomer of the target compound, (2R,3S)-2,3-dimethylmalate. Specifically, the levels of this isomer were found to be decreased in e-cigarette users compared to cigarette smokers. This finding, while not directly pertaining to this compound, points to the potential sensitivity of dimethylmalate isomers to xenobiotic insults and their connection to metabolic pathways, including those related to the TCA cycle.

In the realm of plant biology, a comparative metabolomics study on different rice species and their response to bacterial blight has highlighted the dynamic nature of (2R,3S)-2,3-Dimethylmalate. The research indicated that the wild rice species Oryza minuta exhibited a significant upregulation of (2R,3S)-2,3-Dimethylmalate upon infection with the pathogen Xanthomonas oryzae pv. oryzae. This suggests a potential role for this metabolite in the plant's defense mechanisms.

Interactive Data Table: Comparative Levels of Dimethylmalate Isomers in Biological Systems

| Biological System | Condition | Metabolite | Observation |

| Human Plasma | E-cigarette use vs. Cigarette smoking | (2R,3S)-2,3-dimethylmalate | Decreased levels in e-cigarette users |

| Rice (Oryza minuta) | Bacterial Blight Infection | (2R,3S)-2,3-dimethylmalate | Upregulated in response to infection |

It is crucial to note that these studies have focused on the (2R,3S) stereoisomer. While this provides valuable insight into the potential behavior of dimethylmalate compounds, further research is imperative to delineate the specific roles and metabolic regulation of this compound. The subtle yet critical differences in stereochemistry can lead to vastly different biological activities and metabolic fates. Future targeted metabolomics and stable isotope tracing studies will be instrumental in unraveling the precise contributions of this compound to cellular metabolism and its association with the TCA cycle.

Enzymology and Enzyme Substrate Interactions of R 3,3 Dimethylmalate

Dimethylmalate Dehydrogenase (DMMD; EC 1.1.1.84)

Dimethylmalate dehydrogenase, also known as β,β-dimethylmalate dehydrogenase, is an oxidoreductase that plays a role in the bacterial degradation of pantothenic acid. qmul.ac.uk

The primary catalytic function of Dimethylmalate Dehydrogenase is the oxidative decarboxylation of (R)-3,3-dimethylmalate. qmul.ac.uk This reaction converts this compound and NAD+ into 3-methyl-2-oxobutanoate (B1236294), carbon dioxide (CO2), and NADH. qmul.ac.ukgenome.jp The systematic name for this enzyme is this compound:NAD+ oxidoreductase (decarboxylating). qmul.ac.uk This reaction is a key step in the metabolic pathway for pantothenate and CoA biosynthesis. genome.jp

Reaction: this compound + NAD+ → 3-methyl-2-oxobutanoate + CO2 + NADH qmul.ac.uk

The study of enzyme kinetics involves analyzing the rates of enzyme-catalyzed reactions to understand their mechanisms and the factors that influence their activity. numberanalytics.com Substrate specificity is a key characteristic of enzymes, reflecting their ability to selectively bind to and act on specific substrates. numberanalytics.com

Dimethylmalate Dehydrogenase exhibits specificity for its substrate, this compound, but has also been shown to act on (R)-malate. qmul.ac.ukgenome.jp The kinetics of dehydrogenases are often complex, with factors such as substrate concentration and the presence of cofactors influencing the reaction rate. nih.govnih.gov For malate (B86768) dehydrogenases in general, the kinetic mechanism is typically an ordered Bi-Bi reaction, where the cofactor NAD+ binds first, followed by the substrate (malate). nih.gov After the reaction, the product (oxaloacetate) is released, followed by the release of NADH. nih.gov

Detailed kinetic parameters like the Michaelis constant (Km) and the catalytic turnover rate (kcat) are crucial for fully understanding enzyme-substrate interactions. While specific Km and kcat values for this compound with DMMD are not detailed in the provided search results, related malate dehydrogenases have been studied extensively, showing that these values can vary based on the specific isozyme and environmental conditions. nih.govnih.gov

The catalytic activity of Dimethylmalate Dehydrogenase is dependent on the presence of specific cofactors. The enzyme requires the coenzyme NAD+ as an electron acceptor in the oxidation-reduction reaction. qmul.ac.ukgenome.jp Additionally, its activity is activated by certain monovalent and divalent cations. The presence of potassium (K+) or ammonium (B1175870) (NH4+) ions is required, as well as a divalent cation, which can be either manganese (Mn2+) or cobalt (Co2+). qmul.ac.ukgenome.jp These cofactors are essential for the enzyme to adopt its active conformation and to facilitate the catalytic process. nih.gov

Dimethylmalate Dehydrogenase has been identified and purified from the bacterium Pseudomonas fluorescens. nih.govresearchgate.net This microorganism utilizes the enzyme as part of its metabolic pathway for degrading pantothenic acid. genome.jp Research on Pseudomonas fluorescens UK-1 has shown that this bacterium can produce both D-malate dehydrogenase and β,β-dimethylmalate dehydrogenase. nih.gov The two enzymes from this organism share similar catalytic properties and molecular weights. nih.gov The presence of this enzyme in Pseudomonas fluorescens highlights its role in the microbial metabolism of specific organic acids. frontiersin.orgmdpi.com

Cofactor Requirements and Activation (e.g., NAD+, K+, Mn2+, Co2+)

(2R,3S)-Dimethylmalate Lyase (DMML)

(2R,3S)-Dimethylmalate Lyase is another key enzyme that interacts with a stereoisomer of dimethylmalate.

(2R,3S)-Dimethylmalate Lyase (DMML) belongs to the isocitrate lyase (ICL) superfamily of enzymes. researchgate.netnih.govresearchgate.net This superfamily is characterized by its members' ability to catalyze the cleavage of carbon-carbon bonds in various α-hydroxy acid substrates. researchgate.netresearchgate.net Enzymes in this family are found across different biological kingdoms, including bacteria, fungi, and plants. researchgate.net

DMML is specifically classified as a member of the lyase branch of the phosphoenolpyruvate (B93156) mutase/isocitrate lyase superfamily. nih.gov A defining feature of DMML from Eubacterium barkeri is the conserved KKCGH active site motif, which confirms its placement within the isocitrate lyase family. pnas.org Other members of this superfamily include isocitrate lyase (ICL), oxaloacetate hydrolase (OAH), and 2-methylisocitrate lyase (MICL). researchgate.netnih.govresearchgate.net The structural and functional similarities among these enzymes provide insights into the evolution of diverse catalytic functions from a common ancestral protein scaffold. nih.govresearchgate.net

Enzymatic Cleavage of Carbon-Carbon Bonds (C(2)-C(3) bond)

The defining enzymatic reaction involving this compound is the cleavage of the C(2)-C(3) bond. This reaction is catalyzed by (2R,3S)-2,3-dimethylmalate lyase (DMML), an enzyme belonging to the isocitrate lyase (ICL) superfamily. researchgate.netacs.orgwikipedia.org This family of enzymes is known for its role in breaking carbon-carbon bonds in various α-hydroxy acid substrates. researchgate.netacs.org

The cleavage of (2R,3S)-2,3-dimethylmalate yields propanoate and pyruvate (B1213749). wikipedia.org This reaction is a crucial step in certain metabolic pathways, such as the nicotinate (B505614) catabolism in some bacteria. nih.govpnas.org The mechanism of this cleavage is a subject of detailed study and is believed to involve a retro-aldol type reaction. Quantum mechanical/molecular mechanical (QM/MM) calculations suggest a stepwise process. acs.orgnih.gov This process is initiated by the deprotonation of the hydroxyl group at the C(2) position, which then facilitates the breaking of the C(2)-C(3) bond. nih.gov

Active Site Structure and Identification of Catalytic Residues

The active site of DMML, like other members of the isocitrate lyase superfamily, possesses a highly conserved architecture. pnas.orgacs.org These enzymes typically adopt a distorted α/β-barrel tertiary structure. acs.org A divalent metal ion, most commonly Mg²⁺, is a critical cofactor, playing a vital role in the catalytic mechanism. pnas.orgacs.org

Structural studies, including X-ray crystallography of DMML from Aspergillus niger, have provided significant insights into the active site. nih.govrcsb.org The crystal structure has been determined in complex with Mg²⁺ and a substrate analog, the gem-diol of 3,3-difluoro-oxaloacetate. nih.govrcsb.org These studies have helped in identifying key amino acid residues involved in substrate recognition and catalysis. nih.govrcsb.org

Key catalytic residues that have been identified and investigated through site-directed mutagenesis and computational studies include:

A conserved arginine residue (Arg161 in A. niger DMML): This residue is proposed to act as the general base in the reaction, initiating catalysis by abstracting a proton from the substrate's hydroxyl group. acs.orgacs.org

A conserved cysteine residue (Cys124 in A. niger DMML): This residue is suggested to function as the general acid, protonating the resulting carbanion intermediate. acs.org

Other conserved residues within the active site, such as those corresponding to the KKCGH motif found in the isocitrate lyase family, are also crucial for the enzyme's function. pnas.org

Kinetic Characterization and Catalytic Efficiency

The catalytic efficiency of DMML has been determined through steady-state kinetics. For the enzyme from Aspergillus niger, the following kinetic parameters have been reported for the cleavage of (2R,3S)-dimethylmalate:

kcat: 19.2 s⁻¹ nih.govrcsb.org

This results in a catalytic efficiency (kcat/Km) of approximately 8.7 x 10⁴ M⁻¹s⁻¹. Interestingly, DMML also exhibits a secondary, though significantly lower, activity as an oxaloacetate hydrolase. nih.govrcsb.org

| Substrate | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| (2R,3S)-dimethylmalate | A. niger DMML | 19.2 | 220 | 8.7 x 10⁴ |

| Oxaloacetate | A. niger DMML | 0.5 | 220 | 2.3 x 10³ |

Comparative Studies with Related Superfamily Members (e.g., Oxaloacetate Hydrolase)

DMML shares significant sequence and structural homology with other enzymes in the phosphoenolpyruvate mutase/isocitrate lyase superfamily, most notably oxaloacetate hydrolase (OAH). nih.govnih.gov In Aspergillus niger, DMML and OAH share 57% amino acid sequence identity. nih.gov

Despite the structural similarities, these enzymes exhibit distinct substrate specificities. While DMML preferentially cleaves (2R,3S)-dimethylmalate, OAH's primary substrate is oxaloacetate. nih.govnih.gov OAH from Cryphonectria parasitica can act as a lyase on (2R,3S)-dimethylmalate, but with about 1000-fold lower efficiency than its primary reaction. nih.govrcsb.orgosti.gov Conversely, A. niger DMML cleaves (2R,3S)-dimethylmalate approximately 750-fold more efficiently than it hydrolyzes oxaloacetate. nih.gov

These differences in substrate preference are attributed to subtle variations in the active site architecture. nih.govnih.govrcsb.org Comparative structural analysis between OAH and DMML suggests that specific residues play a key role in determining substrate preference. nih.govnih.govrcsb.org For instance, a single amino acid substitution in DMML (P240S) was shown to decrease its catalytic efficiency for (2R,3S)-dimethylmalate cleavage by 45-fold, while only reducing its efficiency for oxaloacetate by 6-fold, highlighting the role of this residue in substrate discrimination. nih.gov

| Enzyme | Primary Substrate | kcat/Km (M⁻¹s⁻¹) for Primary Substrate | Secondary Substrate | kcat/Km (M⁻¹s⁻¹) for Secondary Substrate | Fold Difference |

| A. niger DMML | (2R,3S)-dimethylmalate | 9 x 10⁴ | Oxaloacetate | 2 x 10³ | ~45 |

| B. cinerea OAH | Oxaloacetate | 1.5 x 10⁵ | (2R,3S)-dimethylmalate | 2 x 10² | ~750 |

Data compiled from studies on enzymes from Aspergillus niger and Botrytis cinerea. nih.gov

Transcriptional and Post-Transcriptional Regulation of DMML Gene Expression (e.g., catabolite repression)

The expression of the gene encoding DMML (dml) is subject to regulatory control. In Aspergillus niger, DNA array analysis has revealed that the dml gene is under catabolite repression. nih.gov Catabolite repression is a global regulatory mechanism in microorganisms that ensures the preferential utilization of a rapidly metabolizable carbon source (like glucose) over other carbon sources. wikipedia.orgnih.gov This is typically achieved by inhibiting the synthesis of enzymes required for the metabolism of alternative carbon sources. wikipedia.org This suggests that the expression of DMML is likely repressed in the presence of preferred carbon sources and induced when its substrate is the primary available nutrient.

The broader mechanisms of transcriptional and post-transcriptional regulation involve a complex interplay of transcription factors, RNA binding proteins, and various processing steps that ultimately determine the level of functional protein produced. nih.govnih.gov While specific details of the post-transcriptional regulation of DMML are not extensively documented, it is a fundamental process in gene expression. nih.gov

Other Enzymes Interacting with this compound

Enzymes in Downstream Metabolic Conversion Pathways

This compound is an intermediate in specific metabolic pathways, and its product, pyruvate, is a central metabolite that can enter numerous downstream pathways. In the context of nicotinate catabolism in Eubacterium barkeri, (2R,3S)-dimethylmalate is formed from 3-methylitaconate (B134155) through the action of (2R,3S)-dimethylmalate dehydratase. pnas.orgresearchgate.net Following its cleavage by DMML into pyruvate and propanoate, these products are further metabolized. wikipedia.org

Pyruvate can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for energy production or serve as a precursor for the biosynthesis of amino acids and other compounds. Propanoate can also be metabolized through various pathways, depending on the organism.

Studies have also noted changes in the levels of (2R,3S)-2,3-dimethylmalate in contexts related to broader metabolic shifts, such as those associated with the TCA cycle. preprints.org

Putative Enzymes with Substrate Promiscuity

The catalytic landscape for this compound is not limited to its dedicated enzyme, dimethylmalate dehydrogenase. Several other enzymes, primarily within the dehydrogenase and lyase families, are thought to possess the ability to bind and, in some cases, catalyze reactions with this compound or structurally similar molecules. This promiscuity is a key factor in understanding the compound's potential metabolic roles and in the evolution of new enzymatic functions.

Dimethylmalate Dehydrogenase (EC 1.1.1.84)

The primary enzyme known to act on this compound is dimethylmalate dehydrogenase. Its main catalytic function is the NAD+-dependent oxidative decarboxylation of this compound to 3-methyl-2-oxobutanoate. However, official enzyme nomenclature databases confirm that this enzyme also exhibits activity towards (R)-malate, demonstrating a degree of substrate promiscuity. This suggests that the active site can accommodate substrates lacking the dimethyl substitution. The reaction requires K+ or NH4+ and Mn2+ or Co2+ as cofactors.

3-Isopropylmalate Dehydrogenase (IPMDH; EC 1.1.1.85)

A member of the β-decarboxylating dehydrogenase family, 3-isopropylmalate dehydrogenase (IPMDH) is primarily involved in leucine (B10760876) biosynthesis, where it catalyzes the oxidative decarboxylation of 3-isopropylmalate. Research has revealed that IPMDH possesses promiscuous activity towards other hydroxy acids. For instance, the enzyme from Escherichia coli can act on D-malate, a stereoisomer of the naturally occurring L-malate. nih.gov The turnover constant (kcat) for D-malate is approximately 30-fold lower than for its native substrate, 3-isopropylmalate, yet it is sufficient to support cell growth under specific conditions. nih.gov Furthermore, IPMDH from Thiobacillus ferrooxidans has been shown to utilize both D- and L-malate as substrates. researchgate.net Given the structural similarity between malate and this compound, IPMDH is considered a strong putative enzyme for this compound.

Homoisocitrate Dehydrogenase (HICDH; EC 1.1.1.87)

Homoisocitrate dehydrogenase (HICDH), a paralogue of IPMDH, is another enzyme with noted broad substrate specificity. nih.gov It participates in the lysine (B10760008) biosynthesis pathway and, like IPMDH, is a member of the β-decarboxylating dehydrogenases. nih.gov Studies on HICDH from various organisms, including Deinococcus radiodurans and Saccharomyces cerevisiae, have demonstrated its ability to act on a range of synthetic substrate analogs. nih.gov This inherent flexibility in substrate recognition suggests that HICDH could potentially accommodate and catalyze reactions involving this compound.

Oxalacetate (B90230) Acetylhydrolase (OAH; EC 3.7.1.1)

Oxalacetate acetylhydrolase (OAH) is primarily a hydrolase, but it has been found to exhibit promiscuous lyase activity on a stereoisomer of this compound. Specifically, OAH can catalyze the cleavage of (2R,3S)-dimethylmalate. nih.govnih.gov Although the efficacy of this promiscuous reaction is about 1000-fold lower than its primary activity with oxaloacetate, it demonstrates that the enzyme's active site can bind dimethylmalate. nih.govnih.gov This makes OAH a putative enzyme for interacting with this compound, even though the catalytic activity may be low.

Research Findings on Enzyme Promiscuity

The study of enzyme promiscuity provides insights into the evolution of new metabolic pathways. The ability of enzymes like IPMDH and HICDH to act on substrates other than their primary ones can provide a selective advantage under certain environmental or metabolic conditions. For example, the promiscuous activity of IPMDH on D-malate allows E. coli to utilize this carbon source when the enzyme is upregulated. nih.gov This phenomenon highlights how latent activities of existing enzymes can be recruited for new biological functions.

The structural bases for the promiscuity of these dehydrogenases often lie in the flexibility of the substrate-binding pocket. While the active site is optimized for the primary substrate, it can often accommodate structurally related molecules, albeit with lower affinity and catalytic efficiency. In the case of OAH, the promiscuous lyase activity on dimethylmalate suggests that the active site, designed for the hydrolysis of oxaloacetate, can also facilitate a C-C bond cleavage in a related molecule. nih.govnih.gov

Interactive Data Tables

Table 1: Putative Promiscuous Enzymes for this compound

| Enzyme | EC Number | Primary Substrate | Promiscuous Substrate(s) | Primary Function |

| Dimethylmalate Dehydrogenase | 1.1.1.84 | This compound | (R)-Malate | Pantothenate and CoA biosynthesis |

| 3-Isopropylmalate Dehydrogenase | 1.1.1.85 | 3-Isopropylmalate | D-Malate, L-Malate | Leucine biosynthesis |

| Homoisocitrate Dehydrogenase | 1.1.1.87 | (2R,3S)-Homoisocitrate | Various substrate analogs | Lysine biosynthesis |

| Oxalacetate Acetylhydrolase | 3.7.1.1 | Oxaloacetate | (2R,3S)-Dimethylmalate | Oxalate production |

Table 2: Comparative Kinetic Data of Promiscuous Dehydrogenases

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| 3-Isopropylmalate Dehydrogenase | Escherichia coli | 3-Isopropylmalate | 105 | 69 | 6.6 x 105 |

| D-Malate | - | ~2.3 | - | ||

| 3-Isopropylmalate Dehydrogenase | Thiobacillus ferrooxidans | 3-Isopropylmalate | 26 | - | - |

| Oxalacetate Acetylhydrolase | Cryphonectria parasitica | Oxaloacetate | 38 | 26 | 6.8 x 105 |

| (2R,3S)-Dimethylmalate | 1100 | 0.02 | 18 |

Note: A dash (-) indicates that the specific data was not available in the cited sources. The kcat for D-malate with E. coli IPMDH is estimated to be ~30-fold lower than for 3-isopropylmalate. nih.gov

Synthetic Methodologies and Chemical Synthesis of R 3,3 Dimethylmalate and Its Analogs

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods leverage the high selectivity of enzymes to achieve specific chemical transformations, offering a powerful strategy for producing chiral molecules like (R)-3,3-dimethylmalate.

Enantioselective Synthesis using Biocatalysts (e.g., Lipases)

Biocatalysts, particularly lipases, are widely employed for the enantioselective synthesis of chiral compounds. mdpi.com These enzymes can differentiate between enantiomers in a racemic mixture, selectively catalyzing a reaction on one enantiomer, thus allowing for the separation of the two. This process, known as kinetic resolution, is a cornerstone of chemo-enzymatic synthesis.

Lipases are valued for their stability in organic solvents and their ability to catalyze a variety of reactions such as esterification, transesterification, and hydrolysis without the need for cofactors. mdpi.com For instance, the kinetic resolution of racemic alcohols can be achieved through lipase-catalyzed transesterification. nih.gov The efficiency of this resolution is often quantified by the enantiomeric ratio (E-value), with higher values indicating better selectivity. In some cases, adjusting reaction parameters like temperature can significantly enhance enantioselectivity. nih.gov For example, conducting lipase-catalyzed transesterification at lower temperatures, such as -40 °C, has been shown to dramatically increase the E-value. nih.gov

Lipase (B570770) B from Candida antarctica (CAL-B) is a well-known and effective biocatalyst for enantioselective reactions, often yielding products with high enantiomeric excess (ee > 90%). researchgate.net Lipases from other sources, such as Aspergillus niger and Burkholderia cepacia, have also demonstrated high catalytic activity and stereoselectivity in various synthetic applications. mdpi.comscielo.br

Rational Design and Directed Evolution of Enzymes for Improved Enantioselectivity

To enhance the natural capabilities of enzymes or to tailor them for specific non-natural substrates, two primary strategies are employed: rational design and directed evolution. nih.govfrontiersin.org

Rational design involves making specific, calculated changes to an enzyme's structure based on a detailed understanding of its active site and reaction mechanism. frontiersin.orgnih.gov This knowledge-based approach utilizes techniques like site-directed mutagenesis to introduce specific amino acid substitutions. frontiersin.org For example, modifying the size of the catalytic cavity within a lipase can improve its enantioselectivity for certain substrates. An increase in the catalytic cavity volume of a lipase mutant from 358 ų to 406 ų has been correlated with enhanced enantioselective synthesis of (R)-dimethyl malate (B86768). researchgate.net This approach can lead to significant improvements in enzyme performance with only a few mutations. nih.gov

Directed evolution , on the other hand, mimics the process of natural selection in the laboratory. mpg.de It involves creating large libraries of enzyme variants through random mutagenesis of the encoding gene. frontiersin.orgmpg.de These libraries are then subjected to high-throughput screening to identify mutants with the desired properties, such as improved activity or enantioselectivity. mpg.de Although this method does not require prior knowledge of the enzyme's structure, screening can be a significant bottleneck. mpg.de The two strategies can also be combined in a "semi-rational" approach, where structural information is used to target specific regions for mutagenesis, creating more focused and effective mutant libraries. researchgate.net

Table 1: Comparison of Enzyme Engineering Strategies

| Feature | Rational Design | Directed Evolution |

|---|---|---|

| Principle | Knowledge-based modification of enzyme structure. frontiersin.org | Mimics natural selection through random mutagenesis and screening. mpg.de |

| Requirement | Detailed structural and mechanistic information. frontiersin.org | No prior structural information is necessary. nih.gov |

| Process | Site-directed mutagenesis to create specific mutants. frontiersin.org | Generation of large, random mutant libraries. frontiersin.org |

| Key Advantage | Can be faster and less labor-intensive if the mechanism is understood. frontiersin.org | Can explore unexpected mutations and solutions. nih.gov |

| Limitation | Limited by current understanding of protein structure-function. | Screening large libraries can be time-consuming and resource-intensive. mpg.de |

Chemical Synthesis Pathways for this compound and Derivatives

Purely chemical methods provide alternative and often scalable routes to this compound and its derivatives, including the monomers required for polymerization.

Multi-Step Synthesis from Defined Precursors (e.g., diethyl oxalpropionate, 3,3-dimethylmalic acid)

A common strategy for synthesizing derivatives of 3,3-dimethylmalic acid involves a multi-step sequence starting from commercially available precursors. Diethyl oxalpropionate is a key starting material in the synthesis of racemic 4-alkyloxycarbonyl-3,3-dimethyl-2-oxetanones, which are β-lactone monomers. researchgate.net This multi-step synthesis, often comprising five steps, allows for the introduction of various side groups, enabling the production of polyesters with tailored properties. researchgate.net The hydrolysis of the resulting poly((R,S)-3,3-dimethylmalic acid) under physiological conditions yields (R,S)-3,3-dimethylmalic acid. researchgate.net

The general synthetic pathway can be outlined as follows:

Alkylation of a malic acid derivative.

Formation of a diacid.

Lactonization to form the β-lactone ring. researchgate.net

This process has been successfully used to prepare a range of α,α,β-trisubstituted β-lactones with different ester groups, such as benzylic and hexylic esters, which are then used in ring-opening polymerization. researchgate.netrsc.org

Stereoselective and Stereospecific Synthesis Strategies

Achieving the correct stereochemistry is critical in the synthesis of chiral molecules. The terms stereoselective and stereospecific describe two different outcomes of such reactions.

A stereoselective reaction is one where multiple stereoisomeric products are possible, but one is formed in preference over the others. masterorganicchemistry.comdurgapurgovtcollege.ac.in This preference arises because one reaction pathway is more energetically favorable. durgapurgovtcollege.ac.in Many reactions in organic synthesis are stereoselective, resulting in a mixture of products where one diastereomer or enantiomer predominates. inflibnet.ac.in

A stereospecific reaction, in contrast, is one where the stereochemistry of the starting material dictates the stereochemistry of the product. durgapurgovtcollege.ac.inethz.ch A specific stereoisomer of the reactant will yield a specific stereoisomer of the product. durgapurgovtcollege.ac.in This is often the case in concerted reactions where bonds are formed and broken simultaneously, such as the SN2 reaction or the syn-addition of hydroboration to an alkene. durgapurgovtcollege.ac.inscribd.com For a reaction to be truly stereospecific, the transfer of stereochemistry must be perfect. ethz.ch

In the context of synthesizing this compound, these principles are applied to control the configuration at the chiral centers during the synthetic sequence, aiming for high diastereoselectivity or enantioselectivity to obtain the desired (R)-enantiomer.

Synthesis of α,α,β-Trisubstituted β-Lactones as Monomeric Units

The synthesis of α,α,β-trisubstituted β-lactones is a crucial step for producing poly((R,S)-3,3-dimethylmalic acid) (PDMMLA) and its derivatives. researchgate.net These lactones serve as the monomeric units for anionic ring-opening polymerization. tandfonline.com A concise and efficient five-step synthesis starting from diethyl oxalpropionate has been developed to produce these novel lactones. researchgate.net

The presence of two methyl groups on the C3 carbon of the lactone ring is significant because it prevents transfer reactions that can occur during polymerization, allowing for the synthesis of high-molecular-weight polymers with controlled molecular weights and low polydispersity. researchgate.net This "living" polymerization process also enables the creation of well-defined block copolymers by the sequential addition of different lactone monomers. tandfonline.com By using lactones with different side chains (e.g., benzylic vs. hexylic esters), copolymers with varying hydrophilic/hydrophobic balances can be synthesized, which in turn controls the degradation kinetics of the final polymer material. researchgate.netrsc.org

Advanced Applications and Research Prospects of R 3,3 Dimethylmalate Derivatives

Poly((R,S)-3,3-Dimethylmalic Acid) (PDMMLA) in Biomedical Research

Poly((R,S)-3,3-dimethylmalic acid) (PDMMLA) is a synthetic biodegradable polyester (B1180765) that has garnered substantial interest for its potential in various biomedical applications. researchgate.net Its versatility stems from the ability to be chemically modified, which allows for the fine-tuning of its physicochemical and biological properties. researchgate.net

Synthesis and Characterization of Biodegradable Polymeric Derivatives

The synthesis of PDMMLA derivatives is primarily achieved through the anionic ring-opening polymerization (ROP) of racemic α,α,β-trisubstituted β-lactones. rsc.orgrsc.org This method allows for the creation of statistical biopolyesters with controlled properties. rsc.org The process often begins with the synthesis of monomer units, such as 4-benzyloxycarbonyl-3,3-dimethyl-2-oxetanone and 4-hexyloxycarbonyl-3,3-dimethyl-2-oxetanone. rsc.org These monomers serve as the building blocks for the final polymer.

The characterization of these polymers involves a suite of analytical techniques to confirm their structure and properties. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure and quantifying grafting ratios when modifications are made. rsc.orgrsc.org Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, elemental analysis, and thermogravimetric analysis (TGA) are also employed to further validate the chemical modifications and thermal stability of the resulting polymers. rsc.orgrsc.org Differential Scanning Calorimetry (DSC) provides insights into the thermal properties, such as the glass transition temperature (Tg). rsc.org

Chemical Modification Strategies for Tailored Properties (e.g., hydrophilicity/hydrophobicity, functionalization)

A key advantage of PDMMLA is the presence of chemically available groups on its side chain, which allows for the covalent grafting of various functional groups. rsc.orgrsc.org This adaptability enables the synthesis of PDMMLA copolymers with an adjustable hydrophilic/hydrophobic balance. rsc.orgrsc.org By altering the ratio of different β-lactones during polymerization, the hydrophilicity of the final polymer can be precisely controlled. rsc.org For instance, increasing the proportion of benzylic β-lactone, which is later hydrolyzed to a carboxylic acid, enhances the polymer's hydrophilicity. rsc.org

This tailored synthesis is critical for a range of applications. For example, the amphiphilic copolymer PDMMLAH30-co-Hex70 has been identified as an optimal surface for grafting therapeutic agents due to its favorable surface properties and degradation rate. nih.gov Researchers have successfully grafted molecules like cholesterol and the anti-cancer drug paclitaxel (B517696) onto PDMMLA derivatives using methods like Steglich esterification. rsc.orgnih.gov This process involves forming an ester bond between the carboxylic acid group of the PDMMLA and a hydroxyl group of the molecule being grafted. rsc.org

Degradation Kinetics and Mechanisms of PDMMLA Derivatives in Biological Contexts

The degradation kinetics of PDMMLA derivatives are a critical factor in their development for bioresorbable implants. rsc.orgrsc.org The ability to control the degradation time is a significant advantage over many existing biopolymers. rsc.org The degradation rate can be modulated by adjusting the hydrophilicity of the polymer through the incorporation of different β-lactones during synthesis. rsc.orgrsc.org More hydrophilic polymers tend to degrade faster. rsc.org

Studies have shown that the degradation products of PDMMLA are non-toxic and can be assimilated by the body. rsc.org In physiological conditions, the degradation of PDMMLA is a natural process that yields non-cytotoxic products. mdpi.com This biocompatibility is essential for applications such as drug delivery systems and temporary medical implants, where the material is expected to break down and be cleared from the body without causing harm. rsc.orgmdpi.com

In vitro Biological Evaluation of Polymeric Materials (e.g., cell response of human vascular endothelial cells and monocytes)

The biological response to PDMMLA derivatives is a key area of investigation. Studies have evaluated the interaction of these materials with various cell types, including human vascular endothelial cells (HUVECs) and monocytes. nih.gov Research has shown that PDMMLA derivatives can exhibit excellent biological responses, which can be fine-tuned through chemical modification of the polymer's side chains. nih.gov

For example, the amphiphilic copolymer PDMMLAH30-co-Hex70 has been shown to promote better adhesion and proliferation of human endothelial cells. nih.gov In vitro adhesion and cytotoxicity assays using HUVECs have been conducted on various PDMMLA formulations, including those grafted with paclitaxel, to assess their biocompatibility. nih.gov The results indicate that PDMMLA derivatives can be engineered to support favorable cell behavior, a crucial characteristic for biomaterials intended for contact with blood and tissues. nih.govnih.gov

Development as Biomaterials for Specific Applications (e.g., cardiovascular stent coatings)

A primary focus of PDMMLA research is its development as a coating for cardiovascular metallic stents. rsc.orgrsc.orgnih.gov The goal is to reduce the risk of in-stent restenosis and improve the hemocompatibility of these medical devices. nih.gov An ideal stent coating should promote therapeutic re-endothelialization, and the surface properties of the biomaterial, such as wettability and surface energy, play a significant role in endothelial cell behavior. nih.gov

PDMMLA derivatives have demonstrated promising physicochemical, thermal, and thermo-mechanical properties for this application. nih.gov Their adjustable nature allows for the optimization of these properties to create a suitable biological response. nih.gov By serving as a drug-eluting polymer, PDMMLA coatings can locally deliver therapeutic agents to improve healing. researchgate.net For instance, grafting paclitaxel onto PDMMLA can create a bioactive polymer that combines the mechanical support of the stent with localized drug delivery. nih.gov

Role in Metabolic Engineering for Industrial Bioproducts

(R)-3,3-Dimethylmalate is also a key intermediate in engineered metabolic pathways for the production of valuable industrial bioproducts. Metabolic engineering, which involves modifying the metabolic pathways of microorganisms using recombinant DNA technology, can enhance the production of various compounds. nrfhh.com

This compound can be enzymatically converted from α-ketoisovalerate. researchgate.net Specifically, the enzyme 3,3-dimethylmalate dehydrogenase (DMMD), an NADH-dependent enzyme, catalyzes the thermodynamically favorable conversion of this compound to α-ketoisovalerate. google.com This reaction is a critical step in a proposed novel biosynthetic pathway for isoprene (B109036), a valuable platform chemical. google.com

Furthermore, there is potential to engineer enzymes to act on this compound for the production of other chemicals. For instance, mevalonate (B85504) diphosphate (B83284) decarboxylase, an enzyme in the mevalonate pathway, has been shown to accept non-native substrates and could potentially be engineered to act on this compound as part of a pathway to produce 3-methyl-2-butenoic acid. google.com The strategic manipulation of such enzymatic reactions opens up new avenues for the bio-based production of a range of industrial chemicals.

Design and Implementation of Non-Naturally Occurring Metabolic Pathways for Commodity Chemical Production

The creation of non-naturally occurring metabolic pathways is a cornerstone of synthetic biology, enabling the production of high-value chemicals from renewable feedstocks. The design of these artificial pathways often involves combining enzymes from different organisms or engineering existing enzymes to perform new reactions. Computational tools and metabolic modeling are increasingly used to design and optimize these pathways for maximum yield and efficiency. biorxiv.orgscienceopen.com

One of the key applications for this compound is as an intermediate in engineered pathways for the production of biofuels and other commodity chemicals. For instance, this compound is a crucial component in a proposed synthetic pathway for the production of isoprene, a key platform chemical. google.com This pathway involves the conversion of α-ketoisovalerate to this compound, a reaction that can be catalyzed by dimethylmalate dehydrogenase (DMMD). google.com

The design of such pathways often focuses on utilizing central metabolites, such as those from glycolysis and the TCA cycle, to channel carbon flux towards the desired product. nih.gov For example, synthetic routes to adipic acid, a precursor for nylon, can start from the condensation of acetyl-CoA and succinyl-CoA. nih.gov Similarly, pathways can be designed to convert intermediates like this compound into a variety of other useful compounds.

Genetic Manipulation of Microorganisms for Enhanced Biosynthesis and Yield

Once a non-natural metabolic pathway is designed, the next critical step is its implementation in a suitable microbial host. Escherichia coli is a commonly used host for metabolic engineering due to its well-understood genetics and physiology, as well as the availability of a vast array of genetic tools. escholarship.orgmdpi.com Genetic manipulation techniques allow for the introduction of exogenous genes encoding the enzymes of the synthetic pathway and for the modification of the host's native metabolism to improve product yield. mdpi.commdpi.com

Key strategies for enhancing the biosynthesis of this compound and its derivatives include:

Overexpression of pathway enzymes: Increasing the expression levels of the enzymes in the designed pathway can help to increase the metabolic flux towards the desired product. This can be achieved by using strong promoters and high-copy-number plasmids. nih.gov

Deletion of competing pathways: Knocking out genes that encode enzymes for competing metabolic pathways can redirect carbon flux towards the product of interest. For example, in the context of succinic acid production in E. coli, deleting genes involved in pyruvate (B1213749) formation was shown to significantly increase the yield of succinic acid. nih.gov

Optimization of enzyme activity: The performance of the engineered pathway can be limited by the efficiency of its enzymes. Protein engineering techniques, such as directed evolution and rational design, can be used to improve the catalytic activity, substrate specificity, and stability of key enzymes. mdpi.com For instance, the activity of dimethylmalate dehydrogenase can be engineered for higher affinity for its substrate. google.com

CRISPR-Cas9 Technology: This powerful gene-editing tool allows for precise and efficient modifications to the microbial genome, facilitating the introduction of new genes and the removal of undesirable ones. mdpi.com

The successful implementation of these genetic modifications can lead to microbial strains capable of producing significant quantities of the target chemical. For example, engineered E. coli has been used for the industrial production of various chemicals, including amino acids and organic acids. escholarship.org

Table 1: Key Enzymes and Reactions in Engineered Pathways Involving this compound

| Enzyme | EC Number | Reaction | Relevance in Engineered Pathways |

|---|---|---|---|

| Dimethylmalate dehydrogenase | 1.1.1.84 | This compound + NAD+ <=> α-ketoisovalerate + CO2 + NADH | Catalyzes the reversible conversion between this compound and α-ketoisovalerate, a key step in engineered isoprene and other biosynthetic pathways. google.comgoogle.com |

| 2,3-dimethylmalate lyase | 4.1.3.32 | (2R,3S)-2,3-dimethylmalate <=> pyruvate + propionate | Involved in the degradation of related compounds and can be a target for modification to prevent loss of intermediates. researchgate.netpdbj.org |

| Dihydroxyacid dehydratase | 4.2.1.9 | 2,3-dihydroxy-isovalerate <=> α-ketoisovalerate + H2O | A key enzyme in the biosynthesis of branched-chain amino acids, providing the precursor α-ketoisovalerate for this compound synthesis. google.com |

| Aldopantoate dehydrogenase | 1.1.1.106 | (R)-pantoate + NAD+ <=> this compound + NADH | Part of a degradation pathway that produces this compound. acs.org |

Computational and Theoretical Studies on R 3,3 Dimethylmalate and Its Associated Enzymes

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

Elucidation of Catalytic Mechanisms of (2R,3S)-Dimethylmalate Lyase

Hybrid quantum mechanical/molecular mechanical (QM/MM) calculations have been instrumental in clarifying the catalytic mechanism of (2R,3S)-dimethylmalate lyase (DMML), an enzyme belonging to the isocitrate lyase (ICL) superfamily. acs.orgacs.org These enzymes are crucial for the C(2)-C(3) bond cleavage in various α-hydroxy acid substrates. acs.orgacs.org Computational studies have explored several proposed mechanisms for DMML, which catalyzes the conversion of (2R,3S)-dimethylmalate to pyruvate (B1213749) and propanoate. acs.orgwikipedia.org

Through QM/MM modeling, researchers have investigated the roles of key amino acid residues in the active site. acs.org The calculations suggest a mechanism where a specific arginine residue, Arg161, acts as the general base, while a cysteine residue, Cys124, serves as the general acid. acs.orgacs.org This proposed mechanism involves the deprotonation of the substrate's hydroxyl group by Arg161, facilitating the subsequent C-C bond cleavage. acs.org The QM/MM optimized structure of the enzyme-substrate complex shows strong hydrogen bonding between the C(2) hydroxyl group of the substrate and Arg161, supporting its role in generating the nucleophile. acs.org

The catalytic process involves several steps, with a total of nine minima and six transition states identified on the potential energy surface connecting the reactant and products. acs.org The QM/MM approach has been vital in assessing the energetic favorability of different mechanistic pathways and identifying the most likely sequence of events during catalysis. acs.org

Computational Modeling of Enzyme-Substrate and Enzyme-Inhibitor Interactions

Computational modeling, particularly QM/MM methods, has provided detailed insights into the interactions between (2R,3S)-dimethylmalate lyase (DMML) and its substrates and inhibitors. The crystal structure of DMML from Aspergillus niger has been determined in complex with a substrate analog, the gem-diol of 3,3-difluoro-oxaloacetate, offering a basis for these computational investigations. rcsb.orgrcsb.org

QM/MM calculations have been used to model the enzyme-substrate complex, revealing key interactions that stabilize the substrate in the active site. acs.org For instance, the QM/MM optimized starting structure of DMML with (2R,3S)-dimethylmalate is in good agreement with the X-ray crystal structure. acs.org These models highlight the role of residues like Arg161 and Glu191 in catalysis. acs.org The interaction between Glu191 and the C(4) carboxyl group of the substrate is thought to stabilize the aci-carboxylate species formed after the C(2)-C(3) bond is broken. acs.org

Furthermore, computational studies have been employed to understand the differences in how substrates and inhibitors bind to related enzymes. For example, in the closely related oxaloacetate acetylhydrolase (OAH), the binding of the mechanism-based inhibitor 3,3-difluorooxalacetate (DFOA) was studied. nih.gov This provides a framework for understanding how inhibitors might interact with DMML and aids in the potential design of novel, mechanism-based inhibitors. nih.gov

Analysis of Reaction Rates, Transition States, and Energy Barriers

QM/MM calculations have been crucial in analyzing the kinetics of the reaction catalyzed by (2R,3S)-dimethylmalate lyase (DMML), including the determination of reaction rates, the characterization of transition states, and the calculation of energy barriers. nih.gov These computational approaches allow for a quantitative evaluation of the proposed catalytic mechanisms. acs.org

Studies have shown that the predicted energy barriers for the reaction of different substrates with DMML are in good agreement with experimentally determined kcat values. nih.gov For the reaction with (2R,3S)-dimethylmalate, QM/MM calculations predict a rate-determining barrier of approximately 10 kcal/mol. acs.org This validation of the proposed mechanism through the correlation of computational and experimental data strengthens the understanding of the enzyme's function. nih.gov

The analysis of transition states is a key aspect of these studies. For the DMML-catalyzed reaction, six transition states have been identified along the reaction pathway. acs.org The structures of these transition states provide a detailed picture of the bond-breaking and bond-forming events that occur during catalysis. The reproducibility of these calculations can be a challenge, with potential discrepancies in computed energies for transition states and products depending on the specific computational protocols used. chemrxiv.org

Table 1: Key Residues and Their Proposed Roles in the Catalytic Mechanism of (2R,3S)-Dimethylmalate Lyase

| Residue | Proposed Role | Supporting Evidence |

|---|---|---|

| Arg161 | General Base | QM/MM calculations suggest it deprotonates the substrate's hydroxyl group. acs.orgacs.org |

| Cys124 | General Acid | Proposed to protonate the leaving group. acs.org |

| Glu191 | Stabilizing Residue | Interacts with the C(4) carboxyl group to stabilize the aci-carboxylate intermediate. acs.org |

Molecular Docking and Dynamics Simulations

Investigation of Substrate Binding Modes and Enantioselectivity

Molecular docking and dynamics simulations are powerful tools for investigating how substrates bind to enzymes and for understanding the basis of enantioselectivity. researchgate.net In the context of (R)-3,3-dimethylmalate and its associated enzymes, these methods can elucidate the preferential binding of one enantiomer over another.

While specific molecular dynamics studies on this compound binding to DMML were not found in the provided search results, the principles of such investigations are well-established. For example, molecular dynamics simulations on other enzymes have been used to analyze the accessible volume within the active site for different enantiomers, which can correlate with the observed enantioselectivity. researchgate.net In some cases, the preferred enantiomer is favored not only by enthalpy but also by entropy, which can be explored through these simulations. researchgate.net

Molecular docking studies can predict the binding orientation of a ligand and the strength of its interaction with the receptor. scispace.com For enzymes that act on chiral substrates, docking can help to understand why one enantiomer is a better substrate than another by comparing their binding energies and interactions within the active site. researchgate.net

Identification of Structural Determinants for Ligand Recognition and Binding

Molecular docking and dynamics simulations are instrumental in identifying the specific structural features of an enzyme that are critical for recognizing and binding to its ligands. tanaffosjournal.ir For (2R,3S)-dimethylmalate lyase (DMML), the crystal structure provides a starting point for these computational studies. rcsb.orgrcsb.org

By comparing the structure of DMML with that of closely related enzymes like oxaloacetate acetylhydrolase (OAH), potential determinants of substrate preference can be identified. nih.gov Molecular dynamics simulations can then be used to explore the flexibility of the enzyme and how it adapts to bind different ligands. These simulations can reveal stable non-bonding interactions between the ligand and the protein. mdpi.com

The identification of the binding site is a crucial first step in these investigations. tanaffosjournal.ir For DMML, the active site has been characterized through structural studies with a substrate analog. rcsb.orgrcsb.org Molecular dynamics simulations can further refine the understanding of the binding pocket by analyzing the stability of the enzyme-ligand complex over time and identifying key residues that maintain the interaction. mdpi.comtjnpr.org

Table 2: Computational Methods and Their Applications in Studying this compound and Associated Enzymes

| Computational Method | Application | Key Findings/Insights |

|---|---|---|

| QM/MM Calculations | Elucidation of catalytic mechanisms | Identified Arg161 as the general base and Cys124 as the general acid in DMML. acs.orgacs.org |

| Modeling of enzyme-substrate/inhibitor interactions | Revealed key interactions stabilizing the substrate and intermediates in the active site. acs.orgrcsb.org | |

| Analysis of reaction kinetics | Predicted energy barriers consistent with experimental kcat values. nih.gov | |

| Molecular Docking | Investigation of substrate binding modes | Predicts preferential binding orientation and affinity of substrates. scispace.com |

| Identification of structural determinants for ligand recognition | Helps to understand substrate specificity by comparing binding of different ligands. nih.gov | |

| Molecular Dynamics Simulations | Investigation of enantioselectivity | Can analyze the accessible volume and conformational entropy of different enantiomers in the active site. researchgate.net |

| Identification of structural determinants for ligand recognition | Explores enzyme flexibility and the stability of enzyme-ligand complexes over time. mdpi.com |

Protein Engineering and Design through Computational Approaches

Computational approaches have become indispensable in the field of protein engineering, providing powerful tools to understand and manipulate enzyme function. nih.gov Rational protein design, which relies on a detailed understanding of the enzyme's structure, function, and mechanism, allows for the targeted modification of proteins to achieve desired properties. researchgate.netnih.gov These computational methods enable the prediction of how specific amino acid changes will impact catalytic activity and specificity, and guide the design of enzyme variants with enhanced or novel capabilities. nih.govwur.nl Techniques such as molecular dynamics (MD) simulations, quantum mechanics/molecular mechanics (QM/MM), and machine learning models are increasingly applied to study enzymes, including those that interact with this compound. nih.govnih.govacs.org

Prediction of Mutation Effects on Enzyme Catalytic Activity and Specificity

Predicting the functional consequences of mutations is a cornerstone of computational enzyme engineering. nih.gov Altering even a single amino acid in a protein's primary sequence can significantly affect its function and activity. nih.gov Computational mutagenesis serves as a vital, cost-effective alternative to expensive and time-consuming wet-lab experiments, allowing for the in silico prediction of a mutation's impact. nih.govresearchgate.net

Various computational methodologies are employed to forecast how mutations will affect an enzyme's structure, dynamics, and catalytic efficiency. nih.gov Molecular dynamics simulations provide insights into conformational changes and flexibility resulting from a mutation. nih.govmdpi.com Other knowledge-based methods and machine learning algorithms use datasets of known mutations and their effects to predict the outcomes of new modifications. mdpi.com These predictive tools are crucial for identifying key amino acid residues whose alteration is likely to produce desired changes in function, a critical step in the process of rational design. researchgate.net For enzymes associated with this compound, such as (2R,3S)-dimethylmalate lyase and 3-isopropylmalate dehydrogenase (IPMDH), these computational tools can be applied to predict which mutations would likely enhance substrate binding, improve catalytic rate, or alter substrate specificity. acs.orgnih.govebi.ac.uk

Table 1: Computational Methods for Predicting Mutation Effects

| Computational Method | Application in Predicting Mutation Effects | Relevant Enzyme Families |

| Molecular Dynamics (MD) Simulations | Analyzes the impact of mutations on protein structure, flexibility, and dynamics. nih.govmdpi.com | Hydrolases, Dehydrogenases, Lyases |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Investigates the reaction mechanism at the quantum level to understand how mutations affect transition states and reaction barriers. nih.govacs.org | Metalloenzymes (e.g., (2R,3S)-Dimethylmalate lyase) |

| Machine Learning / AI | Uses existing mutation data to train models that predict the functional outcome (e.g., active/inactive) of new mutations. nih.govmdpi.com | Hydrolases, Lysozymes |

| Structure-Based Computational Design | Utilizes the 3D structure of a protein to identify key residues for mutation to alter function or stability. illinois.edu | Dehydrogenases, Receptors |

| Multiple Sequence Alignments (MSA) | Compares homologous protein sequences to identify conserved residues that are likely critical for function and can guide mutagenesis strategies. nih.govwur.nl | Lipases, Esterases, Dehydrogenases |

Rational Design of Enzyme Variants with Enhanced or Novel Properties

Rational design leverages structural and mechanistic information to engineer enzymes with improved or entirely new functions. researchgate.netnih.gov This approach has been successfully applied to enhance the enantioselectivity, activity, and stability of various enzymes. nih.govnih.gov

A notable example involves the rational design of a lipase (B570770) from Geobacillus thermoleovorans CCR11 (LipTioCCR11) to improve its enantioselective synthesis of (R)-dimethyl malate (B86768), a compound structurally similar to this compound. mdpi.com Through a strategy based on multiple sequence alignments and analysis of the catalytic cavity, researchers identified six amino acid residues for mutation. mdpi.comresearchgate.net The resulting variant, LipTioCCR11-mut, exhibited significantly enhanced enantioselectivity. mdpi.com This improvement was attributed to an increase in the volume of the catalytic cavity, from 358 ų in the wild-type enzyme to 406 ų in the mutant, which allows for better spatial arrangement and control of the substrate. researchgate.netmdpi.com

The specific mutations and their effects on the enzyme's performance are detailed in the table below.

Table 2: Rational Design of Geobacillus thermoleovorans CCR11 Lipase

| Enzyme Variant | Mutations | Catalytic Cavity Volume (ų) | Enantiomeric Excess (ee) for (R)-isomer | Key Finding |

| LipTioCCR11 (Wild-Type) | None | 358 | 59% | Baseline enantioselectivity for dimethyl malate synthesis. researchgate.net |

| LipTioCCR11-mut | Phe156Met, Leu310Phe, Val311Ala, Met313Phe, Phe320Leu, Ile459Val | 406 | 94.5% | Mutations expanded the catalytic cavity, significantly improving enantioselectivity towards the (R)-isomer. mdpi.comresearchgate.net |

This strategy of remodeling the active site based on structural insights is broadly applicable. nih.gov For instance, enzymes like 3-isopropylmalate dehydrogenase (IPMDH), which shows promiscuous activity on D-malate, are prime candidates for rational design. nih.gov By identifying and mutating key residues in the substrate-binding loop or coenzyme binding pocket, it is possible to alter and improve specificity for substrates like this compound. ebi.ac.uknih.gov Similarly, the activity of this compound dehydrogenase (DMMD) could be computationally enhanced for greater affinity towards its substrate, facilitating its use in novel biosynthetic pathways. google.com

Analytical Methodologies for Research on R 3,3 Dimethylmalate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating (R)-3,3-Dimethylmalate from complex mixtures and determining its concentration. Various methods are employed, each offering distinct advantages in terms of sensitivity, resolution, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry serves as a powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is essential to increase volatility and thermal stability, making them amenable to GC analysis.

Research Findings: The analysis of polar organic acids, such as this compound, by GC-MS typically requires a two-step derivatization process. mdpi.com First, the carboxylic acid groups are esterified, for instance, by heating with methanol (B129727) in the presence of an acid catalyst like HCl. mdpi.com This converts the carboxylic acids to their more volatile methyl esters. Subsequently, the hydroxyl group is silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov MTBSTFA is often preferred as it forms tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to trimethylsilyl (B98337) (TMS) derivatives. nih.gov

The derivatized analyte is then introduced into the GC system, where it is separated from other components on a capillary column. The choice of column is critical for achieving good resolution. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., SLB-5ms) are commonly used for analyzing a wide range of derivatized metabolites. nih.gov Following separation, the compound enters the mass spectrometer, which provides mass spectral data for identification based on the unique fragmentation pattern and a quantitative signal based on ion abundance. csfarmacie.cz For instance, TBDMS derivatives exhibit characteristic fragments corresponding to the loss of methyl (M-15) and tert-butyl (M-57) groups, which aids in structural confirmation. nih.gov

| Parameter | Condition |

|---|---|

| Derivatization Reagent | MTBSTFA with Acetonitrile |

| Derivatization Protocol | Heat at 100 °C for 1-4 hours nih.gov |

| GC Column | SLB™-5ms (e.g., 20 m x 0.18 mm I.D., 0.18 μm film thickness) nih.gov |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80 °C, ramp to 300 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Detection | Scan mode (e.g., m/z 50-600) or Selected Ion Monitoring (SIM) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolite Profiling

UPLC-MS is a highly sensitive and high-throughput technique ideal for analyzing polar and non-volatile compounds in complex biological matrices without the need for derivatization. researchgate.net It is extensively used in metabolomics to obtain comprehensive profiles of metabolites, including organic acids like this compound. nih.govmdpi.com

Research Findings: For the analysis of organic acids, reversed-phase or mixed-mode chromatography is commonly employed. lcms.czmdpi.com A mixed-mode stationary phase, such as one combining reversed-phase (C18) and anion-exchange properties, can provide excellent retention and selectivity for polar anionic compounds. lcms.cz The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile. lcms.cz The pH of the mobile phase is a critical parameter, as it influences the ionization state and thus the retention of the organic acids. lcms.cz

The UPLC system is coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, which allows for accurate mass measurements. nih.gov This high mass accuracy facilitates the determination of the elemental composition of the detected ions, significantly increasing confidence in compound identification. researchgate.net Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through fragmentation analysis, further confirming the identity of the metabolites. researchgate.netresearchgate.net This approach enables the detection and quantification of this compound in large-scale metabolite profiling studies of various biological samples. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| UPLC Column | Mixed-mode C18/Anion-Exchange (e.g., Atlantis PREMIER BEH C18 AX) lcms.cz |

| Mobile Phase A | Water with 50 mM ammonium formate, 0.9% formic acid (pH ~2.9) lcms.cz |

| Mobile Phase B | Acetonitrile with 0.9% formic acid lcms.cz |

| Gradient | 0-50% B over 5 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MS Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) |

High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography

The separation of enantiomers, such as (R)- and (S)-3,3-Dimethylmalate, requires a chiral environment. csfarmacie.cz This is most commonly achieved using high-performance liquid chromatography with a chiral stationary phase (CSP). researchgate.net This technique is indispensable for determining the enantiomeric purity of a sample and for the preparative isolation of a single enantiomer. mdpi.comjsmcentral.org

Research Findings: Direct chiral separation is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation. csfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. csfarmacie.cz These CSPs are often coated or immobilized on a silica (B1680970) support. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal selectivity and resolution. researchgate.net The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure.

| CSP Type | Chiral Selector | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol |

| Pirkle-type | (R,R)-Whelk-O 1 | Hexane/Ethanol + 0.1% Trifluoroacetic Acid |

| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Methanol/Water with acid or base modifier |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are essential for the unambiguous determination of the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule.

Research Findings: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are used. The ¹H NMR spectrum would be expected to show distinct signals for the proton on the chiral carbon bearing the hydroxyl group (C3), and the two non-equivalent methyl groups attached to the quaternary carbon (C2). The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule, including the two carboxyl carbons, the quaternary carbon, the chiral carbon, and the two methyl carbons. nih.gov The chemical shifts are influenced by the electronic environment of each nucleus. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups within the molecule. The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3500-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid and alcohol groups. A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the C=O stretching of the carboxyl groups.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -C(CH₃)₂- | ~1.1 - 1.3 (singlets, 3H each) | ~20 - 25 (each CH₃) |

| -C(CH₃)₂- | N/A | ~45 - 50 |

| -CH(OH)- | ~4.0 - 4.3 (singlet, 1H) | ~70 - 75 |

| -COOH (at C1) | ~10 - 13 (broad singlet, 1H) | ~175 - 180 |

| -COOH (at C4) | ~10 - 13 (broad singlet, 1H) | ~170 - 175 |

| -CH(OH)- | Variable (broad singlet, 1H) | N/A |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. mdpi.com

Enzymatic Assays for Activity Determination and Kinetic Analysis

Enzymatic assays are critical for studying enzymes that produce or metabolize this compound. These assays allow for the determination of enzyme activity and the analysis of kinetic parameters such as Kₘ and kcat, which are fundamental to understanding enzyme function and mechanism.

Research Findings: While specific enzymes that exclusively use this compound are not extensively characterized in readily available literature, assays for enzymes acting on structurally similar or diastereomeric substrates provide a strong model for methodology. For example, 2,3-dimethylmalate lyase (DMML) catalyzes the cleavage of (2R,3S)-dimethylmalate. nih.govnih.gov The activity of this lyase can be measured in a coupled assay. The reaction produces pyruvate (B1213749), which is then reduced to lactate (B86563) by lactate dehydrogenase, a process that consumes NADH. The rate of the reaction is determined by monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer. nih.gov